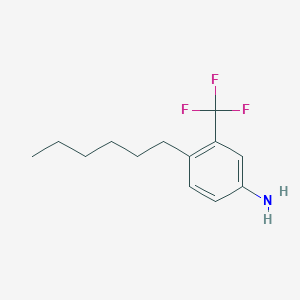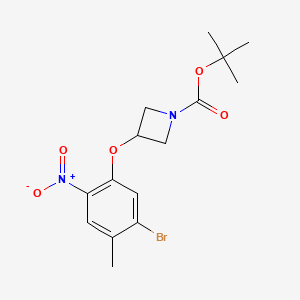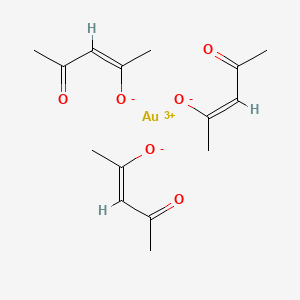![molecular formula C35H32N2O7 B13733589 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid: is a complex organic compound characterized by its unique structure, which includes fluorenylmethoxycarbonyl (Fmoc) groups. These groups are commonly used in peptide synthesis due to their ability to protect amino acids during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the ethoxy group through a series of reactions, including esterification and amidation. The final step involves the deprotection of the Fmoc groups under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl groups.
Reduction: Reduction reactions can be used to modify the ethoxy group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid is used as a building block in peptide synthesis. Its Fmoc groups protect amino acids during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology: In biological research, this compound is used to study protein interactions and functions. The protected amino acids can be incorporated into peptides and proteins, which are then used in various assays and experiments.
Medicine: In medicine, the compound is explored for its potential in drug development. Its ability to protect amino acids makes it useful in the synthesis of peptide-based drugs, which can target specific proteins or pathways in the body.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of complex molecules with specific properties, which can be used in various applications, including pharmaceuticals and biotechnology.
作用机制
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc groups protect the amino acids from unwanted reactions during the synthesis process. When the desired peptide sequence is achieved, the Fmoc groups are removed under basic conditions, revealing the free amino acids.
Molecular Targets and Pathways: The compound primarily targets amino acids and peptides during the synthesis process. It does not have a specific biological target or pathway but is used to facilitate the creation of peptides and proteins for research and therapeutic purposes.
相似化合物的比较
(2S)-2-(tert-Butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino)ethoxy]propanoic acid: This compound uses tert-butoxycarbonyl (Boc) groups instead of Fmoc groups for amino acid protection.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino)ethoxy]propanoic acid: This compound uses a combination of Fmoc and Boc groups for protection.
Uniqueness: The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid lies in its dual Fmoc protection, which provides robust protection for amino acids during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where multiple protection steps are required.
属性
分子式 |
C35H32N2O7 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid |
InChI |
InChI=1S/C35H32N2O7/c38-33(39)32(37-35(41)44-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)21-42-18-17-36-34(40)43-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,30-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 |
InChI 键 |
CYTWYSWBCSNYGP-YTTGMZPUSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)





![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)


